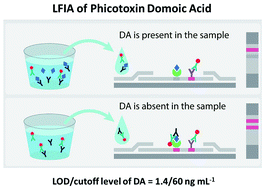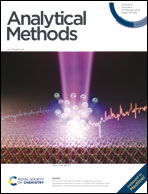Rapid detection of phycotoxin domoic acid in seawater and seafood based on the developed lateral flow immunoassay†
Analytical Methods Pub Date: 2022-06-14 DOI: 10.1039/D2AY00751G
Abstract
A lateral flow immunoassay (LFIA) of phycotoxin domoic acid (DA) contaminating seawater and marine organisms was developed in this investigation. Nine clones of monoclonal antibodies against DA were produced and characterized. The test system was implemented in the indirect competitive format, where gold nanoparticles as a marker were conjugated with secondary antibodies. The developed test system allows for the detection of DA with a cutoff of 60 ng mL−1 and an instrumental detection limit of 1.4 ng mL−1 within 15 min. The LFIA was applied to detect DA in seawater, mussels, shrimps, and octopuses. A simple method of seafood sample preparation was proposed. The entire analytical cycle, from obtaining a sample to the estimation of final results, takes only 30 min. The assay recoveries ranged from 88.5% to 124%. The developed analytical method is a promising solution for rapid on-site monitoring of marine toxicants in water and food throughout the farm-to-fork chain.

Recommended Literature
- [1] A highly active organocatalyst for the asymmetric α-aminoxylation of aldehydes and α-hydroxylation of ketones†
- [2] Physiological chemistry
- [3] Formation of one-dimensional Ag–Au solid solution colloids with Au nanorods as seeds, their alloying mechanisms, and surface plasmon resonances†
- [4] An antioxidative composite membrane with the carboxylate group as a fixed carrier for CO2 separation from flue gas†
- [5] KeteneClaisen rearrangement of camphor-derived 1,3-oxathianes: complete control of tertiary and quaternary stereogenic centres†
- [6] Synthesis of poly-functionalized imidazoles via vinyl azides annulation†
- [7] Suppression of phase coarsening in immiscible, co-continuous polymer blends under high temperature quiescent annealing
- [8] Front cover
- [9] Polymeric ionic liquids with mixtures of counter-anions: a new straightforward strategy for designing pyrrolidinium-based CO2 separation membranes
- [10] Controlled aqueous polymerization of acrylamides and acrylates and “in situ” depolymerization in the presence of dissolved CO2†

Journal Name:Analytical Methods
Research Products
-
CAS no.: 10294-48-1
-
CAS no.: 119823-35-7
-
CAS no.: 1733-55-7
-
CAS no.: 14517-44-3









